3-Methyl-4-phenoxybenzonitrile
Description
3-Methyl-4-phenoxybenzonitrile is a benzonitrile derivative featuring a methyl group at the 3-position and a phenoxy group at the 4-position of the benzene ring. Such compounds are often explored in pharmaceutical and agrochemical research due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C14H11NO |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-methyl-4-phenoxybenzonitrile |
InChI |
InChI=1S/C14H11NO/c1-11-9-12(10-15)7-8-14(11)16-13-5-3-2-4-6-13/h2-9H,1H3 |
InChI Key |
SFUNEGDTKHTITK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Methyl-4-phenoxybenzonitrile with five related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent and Structural Differences
*Estimated based on structural analogs.
Physicochemical Properties
- Polarity and Solubility: The hydroxy and methoxy groups in 3-hydroxy-4-methoxybenzonitrile increase polarity and water solubility compared to the methyl and phenoxy groups in the target compound . Nitro-substituted derivatives (e.g., 3-methoxy-4-nitrobenzonitrile) exhibit reduced solubility due to strong electron-withdrawing effects but higher thermal stability (mp 125–126°C) .
- Electronic Effects: The phenoxy group in the target compound provides electron-donating resonance effects, contrasting with the electron-withdrawing nitro group in 3-methoxy-4-nitrobenzonitrile, which alters reactivity in electrophilic substitution reactions . Trifluoromethoxy groups (as in ) introduce strong electronegativity, affecting charge distribution and metabolic stability.
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